molecular formula C15H13ClN4O3S B10867675 N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

Cat. No.: B10867675
M. Wt: 364.8 g/mol
InChI Key: UMCOEFJGZCSJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinamide moiety linked to a chlorinated methoxybenzoyl hydrazine and a carbothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~3~-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could result in various substituted benzoyl hydrazines.

Scientific Research Applications

N~3~-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Similar in structure but lacks the nicotinamide moiety.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of the nicotinamide group.

Uniqueness

N~3~-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its combination of a nicotinamide moiety with a chlorinated methoxybenzoyl hydrazine and a carbothioyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C15H13ClN4O3S

Molecular Weight

364.8 g/mol

IUPAC Name

N-[[(5-chloro-2-methoxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H13ClN4O3S/c1-23-12-5-4-10(16)7-11(12)14(22)19-20-15(24)18-13(21)9-3-2-6-17-8-9/h2-8H,1H3,(H,19,22)(H2,18,20,21,24)

InChI Key

UMCOEFJGZCSJQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.